Guajadial D

Cytotoxicity Cancer cell lines Natural products

Guajadial D is a structurally unique meroterpenoid with broad cytotoxicity across five human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, SW-480). Unlike Top1 inhibitors (guajadial B, C, F), Guajadial D lacks Topoisomerase I activity—making it an essential reference for dissecting non-Top1 apoptotic mechanisms and benchmarking analogs in SAR panels. Its regioisomeric relationship with guapsidial A enables precise pharmacophore mapping. Biomimetic total synthesis ensures batch-to-batch consistency. Recommended for MDR reversal screening in drug-resistant breast cancer models (MCF-7/ADR, MCF-7/PTX).

Molecular Formula C30H34O5
Molecular Weight 474.6 g/mol
Cat. No. B1496070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuajadial D
Molecular FormulaC30H34O5
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C
InChIInChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3/t18-,20+,21-,22+,30+/m1/s1
InChIKeyFKDKMNYVVXIPCC-KNSHKGAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guajadial D: A Sesquiterpenoid-Based Meroterpenoid from Psidium guajava with Cytotoxic Activity Against Multiple Cancer Cell Lines


Guajadial D is a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava L. (guava) [1]. Its molecular formula is C30H34O5, with a molecular weight of approximately 474.58 g/mol [1]. This compound exhibits cytotoxicity against multiple human cancer cell lines, positioning it as a candidate for anticancer research [1].

Why Guajadial D Cannot Be Simply Replaced by Other Psidium guajava Meroterpenoids in Research and Procurement


Guajadial D belongs to a large family of Psidium meroterpenoids, but its unique molecular scaffold, regioisomeric relationship with guapsidial A, and distinct biosynthetic origin preclude simple interchangeability with analogs [1][2]. In vitro and mechanistic data reveal that even closely related meroterpenoids differ substantially in potency (nM vs. μM IC50), cell line selectivity, and molecular target engagement (e.g., Topoisomerase I vs. PDE4 vs. PTP1B) [3][4][5]. Substitution without empirical validation would compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions.

Guajadial D: Quantitative Differentiation from Psidium guajava Meroterpenoid Analogs


Comparative Cytotoxicity: Guajadial D vs. Guapsidial A and 4,5-Diepipsidial A in Five Cancer Cell Lines

In a head-to-head evaluation of 16 meroterpenoids from Psidium guajava leaves, Guajadial D (psiguajadial D) demonstrated cytotoxic activity across five human tumor cell lines (HL-60, A-549, SMMC-7721, MCF-7, SW-480) [1]. However, it was significantly less potent than guapsidial A (IC50 range: 3.21-9.94 μM) [1]. Compared to 4,5-diepipsidial A, which exhibited an IC50 of 8.379 μM against U87 glioblastoma cells, Guajadial D's broader, though weaker, activity profile suggests a different selectivity pattern [2].

Cytotoxicity Cancer cell lines Natural products

Topoisomerase I Inhibition Profile: Guajadial D Lacks Direct Top1 Activity Unlike Guajadial B, C, and F

A biochemical Top1 assay on a panel of 16 meroterpenoids identified psiguajavadial A, psiguajavadial B, guajadial B, guajadial C, and guajadial F as Top1 catalytic inhibitors that delay Top1 poison-mediated DNA damage [1]. Notably, Guajadial D (psiguajadial D) was not among the compounds with confirmed Top1 inhibitory activity in this assay [1]. This mechanistic divergence suggests that Guajadial D's cytotoxicity may operate through a Top1-independent pathway.

Topoisomerase I Mechanism of action DNA damage

Multidrug Resistance Reversal: Guajadial (Parent Compound) Inhibits ABC Transporters and PI3K/Akt Pathway in Breast Cancer Cells

The parent compound, guajadial, has been shown to reverse multidrug resistance in breast cancer cells by inhibiting ABC transporter expression (P-gp, BCRP) and suppressing the PI3K/Akt pathway [1]. In MCF-7/ADR and MCF-7/PTX cells, guajadial enhanced sensitivity to adriamycin and paclitaxel, respectively [1]. While these studies used the parent meroterpenoid, Guajadial D's structural similarity suggests potential for similar MDR-reversal properties, providing a basis for investigation.

Multidrug resistance ABC transporters Breast cancer

Synthetic Accessibility: Biomimetic Total Synthesis Achieved for Guajadial D via Hetero-Diels-Alder Reaction

The first biomimetic total synthesis of Guajadial D (psiguajadial D) was reported in 2018 alongside guapsidial A, using a key hetero-Diels-Alder reaction between β-pinene and an o-quinone methide [1]. This synthesis confirms the regioisomeric relationship with guapsidial A and provides a scalable route for obtaining the compound [1]. In contrast, many other Psidium meroterpenoids with more complex skeletons (e.g., guajavadials) lack reported total syntheses, making Guajadial D more accessible for follow-up studies.

Total synthesis Biomimetic Hetero-Diels-Alder

Differential Target Engagement: Guajadial D Shows No PDE4 Inhibitory Activity Unlike Psiguajadial G

A screen of 28 Psidium meroterpenoids against phosphodiesterase-4 (PDE4), a target for asthma and COPD, revealed that only psiguajadial G displayed significant inhibition with an IC50 of 1.37 μM [1]. Guajadial D (psiguajadial D) was among the majority of compounds that lacked PDE4 inhibitory activity [1]. This further emphasizes the target selectivity within the meroterpenoid class and underscores that Guajadial D's biological profile is distinct from anti-inflammatory analogs.

PDE4 inhibition Anti-inflammatory Target selectivity

Guajadial D: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Cancer Cell Line Screening and Cytotoxicity Profiling

Guajadial D is suitable for inclusion in panels screening for cytotoxic natural products, particularly when broad activity across multiple cell lines (HL-60, A-549, SMMC-7721, MCF-7, SW-480) is desired [1]. Its moderate, pan-cytotoxic profile makes it a useful reference compound for benchmarking more potent analogs like guapsidial A (IC50 3.21-9.94 μM) [1].

Structure-Activity Relationship (SAR) Studies on Meroterpenoid Scaffolds

The biomimetic total synthesis of Guajadial D enables access to the compound and its analogs for systematic SAR studies [2]. Its regioisomeric relationship with guapsidial A and distinct biological activity (lacking Top1 inhibition) provide a valuable platform for mapping pharmacophores [1][3].

Multidrug Resistance Reversal Research in Breast Cancer

Based on class-level evidence that guajadial reverses MDR by inhibiting ABC transporters and the PI3K/Akt pathway, Guajadial D is a high-priority candidate for evaluation in drug-resistant breast cancer models (MCF-7/ADR, MCF-7/PTX) [4]. Its structural similarity to guajadial suggests potential to enhance sensitivity to chemotherapeutics.

Mechanism-of-Action Studies Focusing on Non-Top1-Mediated Cytotoxicity

Unlike several highly potent meroterpenoids (e.g., guajadial B, C, F), Guajadial D does not inhibit Topoisomerase I [3]. This makes it an ideal tool for dissecting alternative cytotoxic mechanisms, such as apoptosis induction via mitochondrial pathways or other non-Top1 targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guajadial D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.